1-Oxido-3-propan-2-ylquinoxalin-1-ium
Description
1-Oxido-3-propan-2-ylquinoxalin-1-ium (CAS: 16080-16-3) is a quinoxaline derivative characterized by a zwitterionic structure. The quinoxaline core features an oxide group at position 1 and an isopropyl substituent at position 3, giving it distinct electronic and steric properties.
Properties
CAS No. |
16080-16-3 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-oxido-3-propan-2-ylquinoxalin-1-ium |
InChI |
InChI=1S/C11H12N2O/c1-8(2)10-7-13(14)11-6-4-3-5-9(11)12-10/h3-8H,1-2H3 |
InChI Key |
WXCMCEUPVXGUDC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural and crystallographic differences between 1-Oxido-3-propan-2-ylquinoxalin-1-ium and related compounds:
Impact of Substituents on Physicochemical Properties
- Polarity and Solubility: The zwitterionic nature of this compound likely enhances its solubility in polar solvents compared to non-ionic analogs like 1-methyl-3-phenylquinoxalin-2(1H)-one . In contrast, the octyl chain in 1-octyl-3-phenylquinoxalin-2(1H)-one increases lipophilicity, favoring organic solvents .
- Crystal Packing: The planar fused ring system in 3-methyl-1-propargylquinoxaline promotes stable molecular stacking (r.m.s. deviation ≤0.015 Å) , whereas bulkier substituents (e.g., isopropyl or phenyl groups) may disrupt planarity, affecting melting points and crystallinity.
- Electronic Effects: The electron-withdrawing oxide group in the target compound could reduce electron density on the quinoxaline ring, altering reactivity in electrophilic substitution reactions compared to electron-donating groups (e.g., methyl or phenyl).
Research Findings and Implications
Crystallographic Trends: Planar quinoxaline derivatives (e.g., 3-methyl-1-propargylquinoxaline) exhibit tighter molecular packing, correlating with higher thermal stability .
Solubility-Property Relationships: The polar oxide group in this compound may make it a candidate for aqueous-phase reactions or drug formulations requiring hydrophilicity, whereas lipophilic analogs (e.g., octyl derivatives) are suited for membrane penetration .
Reactivity Differences: The electron-deficient quinoxaline core in the target compound may favor nucleophilic attacks, whereas electron-rich analogs (e.g., phenyl-substituted derivatives) could participate in π-π stacking or electrophilic reactions .
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